molecular formula C8H8Br2O2 B6290601 (2,5-Dibromo-3-methoxyphenyl)methanol CAS No. 2385491-94-9

(2,5-Dibromo-3-methoxyphenyl)methanol

Cat. No.: B6290601
CAS No.: 2385491-94-9
M. Wt: 295.96 g/mol
InChI Key: HWMSYIWQCRIDNU-UHFFFAOYSA-N
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Description

(2,5-Dibromo-3-methoxyphenyl)methanol (CAS 2385491-94-9) is a high-purity chemical intermediate with a molecular formula of C8H8Br2O2 and a molecular weight of 295.96 . This compound is strategically halogenated, featuring two bromine atoms on its phenyl ring, which makes it a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions . Its primary research value lies in its application in the Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation . The bromine substituents can be selectively replaced with aryl or heteroaryl groups using arylboronic acids in the presence of a palladium(0) catalyst. This regioselective functionalization is a key strategy for constructing complex biaryl structures, which are central scaffolds in many pharmacologically active molecules . Similar dibromo-substituted heterocyclic compounds have been utilized to synthesize novel derivatives with promising antioxidant, antibacterial, and anti-enzyme activities, highlighting the potential of this compound in medicinal chemistry research and pharmaceutical development . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,5-dibromo-3-methoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMSYIWQCRIDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Dibromo 3 Methoxyphenyl Methanol

Retrosynthetic Analysis and Strategic Disconnections for Substituted Benzyl (B1604629) Alcohols

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comyoutube.comyoutube.com For (2,5-Dibromo-3-methoxyphenyl)methanol, the primary functional group is the benzyl alcohol. A key disconnection, therefore, involves the carbon-carbon bond between the aromatic ring and the hydroxymethyl group, or the carbon-oxygen bond of the alcohol.

A primary retrosynthetic disconnection (C-C bond cleavage) points to 2,5-dibromo-3-methoxybenzaldehyde (B6343198) or a corresponding carboxylic acid derivative as immediate precursors. This strategy relies on well-established reduction reactions. Another approach involves the disconnection of the aryl-carbon bond, suggesting a Grignard or organolithium reagent derived from a tribrominated methoxybenzene derivative, which would then react with a suitable electrophile like formaldehyde (B43269). youtube.comyoutube.com

Functional group interconversion (FGI) is another vital strategy. amazonaws.com The benzyl alcohol can be envisioned as arising from the reduction of an aldehyde or a carboxylic acid. The dibromo-substitution pattern can be installed at various stages of the synthesis, either on the starting material or on a later intermediate, through regioselective bromination.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

          Br
         /  \
      HO-CH2-Ar-OMe      <-- [Reduction] --      O=CH-Ar-OMe      <-- [Formylation] --      H-Ar-OMe
         \  /                                      /  \                                      /  \
          Br                                      Br  Br                                   Br  Br
(Target Molecule)                     (Aldehyde Precursor)                    (Dibrominated Anisole)

Where Ar = Phenyl ring

This analysis suggests that a logical forward synthesis would commence with a readily available methoxy-substituted aromatic compound, followed by regioselective bromination, introduction of a carbonyl group (as an aldehyde or carboxylic acid), and finally, reduction to the target benzyl alcohol.

Design and Selection of Precursors

Based on the retrosynthetic analysis, the selection of appropriate precursors is critical for a successful synthesis. The logical starting material would be a simple, commercially available methoxy-substituted benzene (B151609) derivative.

Potential Starting Materials:

3-Methoxyphenol: This precursor offers a hydroxyl group that can direct the regioselectivity of bromination.

m-Anisic acid (3-Methoxybenzoic acid): The carboxylic acid group can be a handle for directing bromination and can be later reduced. nih.gov

3-Methoxybenzaldehyde: Similar to the acid, the aldehyde group can direct bromination and be subsequently reduced.

PrecursorAdvantagesPotential Challenges
3-MethoxyphenolActivating hydroxyl group for electrophilic aromatic substitution.Requires subsequent introduction of the C1 side chain.
m-Anisic acidCarboxylic acid group is a deactivating meta-director, which can influence regioselectivity of bromination.The deactivating nature might make subsequent reactions more challenging.
3-MethoxybenzaldehydeAldehyde group can be directly reduced to the target alcohol.The aldehyde is also a meta-director and may be sensitive to some reaction conditions.

Direct Synthetic Approaches

Direct synthetic approaches to this compound primarily involve the formation of the benzyl alcohol functionality from a corresponding carbonyl compound.

A common and effective method for synthesizing benzyl alcohols is the reduction of the corresponding benzaldehyde (B42025) or benzoic acid. google.comchemicalbook.com

Reduction of 2,5-Dibromo-3-methoxybenzaldehyde: The aldehyde can be selectively reduced to the primary alcohol using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol (B129727) is a mild and efficient reagent for this transformation. google.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, though it requires anhydrous conditions.

Reduction of 2,5-Dibromo-3-methoxybenzoic acid: The reduction of a carboxylic acid to a primary alcohol requires a stronger reducing agent than that used for aldehydes. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF) is the standard reagent for this conversion. The reaction proceeds via an aluminum alkoxide intermediate, which is then hydrolyzed in a separate workup step to yield the alcohol. Borane-THF complex (BH₃·THF) is another effective reagent for the reduction of carboxylic acids.

Table 1: Common Reducing Agents for Carbonyl Compounds

Carbonyl PrecursorReducing AgentTypical SolventKey Considerations
AldehydeSodium borohydride (NaBH₄)Ethanol, MethanolMild, selective for aldehydes and ketones.
Aldehyde/Carboxylic AcidLithium aluminum hydride (LiAlH₄)Diethyl ether, THFPowerful, reduces most carbonyls. Requires anhydrous conditions and careful workup.
Carboxylic AcidBorane-THF complex (BH₃·THF)THFSelective for carboxylic acids over many other functional groups.

An alternative strategy involves the formation of a carbon-carbon bond by the addition of a nucleophilic organometallic reagent to a carbonyl compound. youtube.comchemicalbook.com To synthesize this compound, one could theoretically use a Grignard reagent derived from a suitably substituted bromobenzene (B47551) and react it with formaldehyde.

For instance, if one were to start with 1,2,4-tribromo-5-methoxybenzene, a Grignard reagent could be formed at the less sterically hindered bromine position. This organomagnesium halide would then react with formaldehyde (a one-carbon electrophile) to yield the target benzyl alcohol after an acidic workup. youtube.comyoutube.comyoutube.com

However, the presence of multiple bromine atoms on the aromatic ring can complicate the selective formation of the Grignard reagent. Furthermore, the synthesis of the required tribrominated precursor might be challenging.

Halogenation Strategies for Aromatic Functionalization

The introduction of two bromine atoms at specific positions on the aromatic ring is a crucial aspect of the synthesis of this compound.

The regioselectivity of electrophilic aromatic bromination is governed by the directing effects of the substituents already present on the benzene ring. researchgate.net The methoxy (B1213986) group (-OCH₃) is a strongly activating ortho-, para-director, while a carbonyl group (aldehyde or carboxylic acid) is a deactivating meta-director.

Bromination of 3-Methoxyphenol: The hydroxyl and methoxy groups are both activating and will direct bromination to the ortho and para positions. The positions ortho to the hydroxyl group and ortho/para to the methoxy group are activated. Careful control of reaction conditions, such as the choice of brominating agent and solvent, is necessary to achieve the desired 2,5-dibromo substitution pattern.

Bromination of m-Anisic Acid or 3-Methoxybenzaldehyde: In these precursors, the methoxy group activates the ortho and para positions (2, 4, and 6), while the carbonyl group deactivates the ring and directs to the meta positions (5). The interplay of these directing effects can be complex. However, the strong activating effect of the methoxy group generally dominates, leading to substitution at the positions ortho and para to it. To achieve the desired 2,5-dibromination, a stepwise approach or the use of specific catalysts and conditions might be necessary. nih.gov

Common brominating agents include bromine (Br₂) in a solvent like acetic acid or carbon tetrachloride, and N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst. jocpr.comnih.gov For phenols, milder conditions are often preferred to avoid over-bromination and oxidation. researchgate.net

Table 2: Common Brominating Agents and Their Applications

Brominating AgentSubstrate TypeTypical ConditionsNotes
Bromine (Br₂)Activated/Deactivated AromaticsAcetic acid, CCl₄Can be harsh; may require a Lewis acid catalyst for deactivated rings.
N-Bromosuccinimide (NBS)Activated Aromatics, Allylic/Benzylic C-HCCl₄, with light or radical initiatorMilder than Br₂; often used for selective bromination.
KBr/ZnAl–BrO₃⁻–LDHsPhenolsAqueous mediumOffers high regioselectivity for monobromination. researchgate.net

Influence of Substituents on Bromination Selectivity

The synthesis of this compound inherently involves the selective bromination of an aromatic ring. The regiochemical outcome of electrophilic aromatic substitution reactions, such as bromination, is profoundly influenced by the electronic and steric properties of the substituents already present on the benzene ring. libretexts.orgmsu.edu In the case of the precursor to this compound, which would likely be 3-methoxybenzyl alcohol or a related derivative, the methoxy (-OCH3) and hydroxymethyl (-CH2OH) groups dictate the positions of incoming electrophiles.

The methoxy group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. libretexts.orgmsu.edu This donation stabilizes the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. The hydroxymethyl group is weakly deactivating and also considered ortho, para-directing. When multiple substituents are present, their directing effects can either reinforce or oppose each other.

For a precursor like 3-methoxyphenylmethanol, the methoxy group at C3 strongly activates the ortho positions (C2 and C4) and the para position (C6). The hydroxymethyl group at C1 weakly directs to its ortho (C2, C6) and para (C4) positions. Therefore, the positions C2, C4, and C6 are all activated. The observed 2,5-dibromo substitution pattern suggests a multi-step process or specific reaction conditions that overcome the primary directing effects. The initial bromination is likely directed by the powerful methoxy group to the C6 position (para to the methoxy group) or the C2 position (ortho to the methoxy group). A second bromination would then occur at one of the remaining activated sites.

Research into the bromination of alkoxybenzenes has shown that both electronic and steric effects are crucial. rsc.orgnih.gov While alkoxy groups are strongly activating, the steric bulk of the substituent and the brominating agent can influence the ortho:para ratio. nih.govnsf.gov For instance, the bromination of anisole (B1667542) (methoxybenzene) with bromine is very rapid and yields primarily the para-bromo isomer, with a smaller amount of the ortho isomer and only trace amounts of the meta isomer. libretexts.orgmsu.edu

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

SubstituentElectronic EffectDirecting InfluenceReactivity vs. Benzene
-OCH₃ (Methoxy)Strongly ActivatingOrtho, ParaFaster
-OH (Hydroxyl)Strongly ActivatingOrtho, ParaFaster
-CH₂OH (Hydroxymethyl)Weakly DeactivatingOrtho, ParaSlower
-Br (Bromo)DeactivatingOrtho, ParaSlower
-CH₃ (Methyl)ActivatingOrtho, ParaFaster

Catalytic Methodologies in the Synthesis of Aryl Methanols

The synthesis of aryl methanols, including this compound, is often achieved through the reduction of the corresponding benzoic acid or benzaldehyde. Catalytic hydrogenation is a cornerstone of this transformation, offering high efficiency and atom economy.

Industrial methanol synthesis typically involves the hydrogenation of carbon monoxide and carbon dioxide over a Cu/ZnO/Al₂O₃ catalyst. dtu.dkmeryt-chemical.com This technology operates under high pressure (3.0–10.0 MPa) and temperature (190–300°C). meryt-chemical.com While this process produces simple methanol, the underlying principles of catalytic hydrogenation are broadly applicable to the synthesis of more complex aryl methanols. For the synthesis of a specific aryl methanol, the corresponding substituted benzaldehyde or benzoic acid derivative would be the substrate.

The key components of these catalysts are:

Copper (Cu): Serves as the active metal for the hydrogenation process. dtu.dkmeryt-chemical.com

Zinc Oxide (ZnO): Acts as a support that disperses and stabilizes the copper particles. meryt-chemical.com

Alumina (Al₂O₃): Provides mechanical stability to the catalyst structure. meryt-chemical.com

Recent advancements focus on improving catalyst stability and performance, especially when using CO₂ as a feedstock for green methanol production. meryt-chemical.com For laboratory and preparative scale synthesis of complex aryl methanols, other catalytic systems are also employed. The reduction of an aryl aldehyde to an aryl methanol can be accomplished using various catalysts under milder conditions than those used for industrial CO/CO₂ hydrogenation.

Table 2: Selected Catalytic Systems for Aldehyde/Carboxylic Acid Reduction to Alcohols

Catalyst SystemSubstrateReaction TypeTypical Conditions
H₂ / Cu/ZnO/Al₂O₃CO / CO₂Gas-Phase HydrogenationHigh Temperature and Pressure meryt-chemical.com
NaBH₄ / MethanolAldehydes, KetonesChemoselective ReductionRoom Temperature google.com
H₂ / Raney NickelAldehydes, C=C bondsHydrogenationModerate Temperature and Pressure
H₂ / Pd/CAromatic Rings, C=C bonds, Benzyl EthersHydrogenolysis/HydrogenationRoom Temperature, H₂ atmosphere youtube.com

Protecting Group Chemistry Applied to this compound Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from interfering with reactions elsewhere in the molecule. organic-chemistry.org The target compound contains a primary alcohol (a hydroxymethyl group), which is susceptible to oxidation and can act as a nucleophile or an acid under various conditions.

If a synthetic step requires conditions that would adversely affect the hydroxyl group (e.g., strongly basic or oxidative conditions), it must be protected. The choice of protecting group is critical; it must be easy to install, stable to the reaction conditions, and readily removable in high yield without affecting the rest of the molecule. organic-chemistry.org This strategy of selective protection and deprotection is fundamental to modern organic synthesis. youtube.com

For the hydroxyl group in a precursor to this compound, several common protecting groups could be employed:

Silyl Ethers: Groups like trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) are widely used. Their stability to various reaction conditions and the ease of their removal (typically with fluoride (B91410) ions or acid) can be tuned by changing the steric bulk of the substituents on the silicon atom. youtube.comlibretexts.org

Benzyl (Bn) Ether: Formed by reacting the alcohol with benzyl bromide in the presence of a base. The benzyl group is robust and stable to many acidic, basic, and redox conditions. It is typically removed by catalytic hydrogenolysis (H₂/Pd/C), a method that would also reduce other susceptible groups if present. youtube.comlibretexts.org

p-Methoxybenzyl (PMB) Ether: Similar to the benzyl ether but can be removed under milder oxidative conditions, offering an alternative deprotection strategy. libretexts.org

The application of a protecting group adds two steps to the synthetic sequence (protection and deprotection), but it enables transformations that would otherwise be impossible. organic-chemistry.org

Table 3: Common Protecting Groups for Alcohols

Protecting GroupAbbreviationCommon Reagents for ProtectionConditions for Removal
tert-Butyldimethylsilyl EtherTBDMSTBDMS-Cl, ImidazoleF⁻ (e.g., TBAF) or mild acid libretexts.org
Benzyl EtherBnBenzyl Bromide (BnBr), Base (e.g., NaH)H₂, Pd/C (Hydrogenolysis) youtube.comlibretexts.org
Methoxymethyl EtherMOMMOM-Cl, BaseAcid libretexts.org
Tetrahydropyranyl EtherTHPDihydropyran (DHP), Acid catalystAqueous Acid libretexts.org
AcetylAcAcetic Anhydride, PyridineMild Acid or Base libretexts.org

Methodological Advancements for Preparative Scale Synthesis

Transitioning a synthetic route from a laboratory benchtop to a preparative or industrial scale introduces significant challenges. Issues such as heat transfer, reaction time, reagent addition, product isolation, and purification must be addressed to ensure the process is safe, efficient, and economically viable. For a multi-step synthesis of a compound like this compound, methodological advancements are crucial for achieving practical yields on a larger scale.

One area of advancement is the development of "green" or more sustainable synthetic methods. For instance, mechanochemical synthesis, which uses mechanical force (e.g., from ball-milling) to drive reactions, can significantly reduce or eliminate the need for solvents. rsc.org This approach offers benefits such as shorter reaction times, higher yields, and operational simplicity, making it an attractive alternative for scaling up. rsc.org

Another key aspect is the choice of reagents for large-scale work. For bromination, using liquid bromine on a large scale poses significant safety risks. Alternative brominating agents like N-Bromosuccinimide (NBS) can offer safer handling and improved selectivity, as seen in the synthesis of related dibrominated thiophene (B33073) compounds. jocpr.com

Purification is also a major bottleneck in preparative scale synthesis. Crystallization is often preferred over chromatographic methods for large quantities because it is typically less expensive and easier to implement. A synthesis that yields a solid product which can be purified by simple recrystallization is highly desirable for scale-up. google.com The development of robust synthetic protocols that provide high yields of easily purifiable products represents a significant methodological advancement. rsc.org

Chemical Transformations and Derivatization of 2,5 Dibromo 3 Methoxyphenyl Methanol

Reactions at the Primary Alcohol Moiety

The primary benzylic alcohol group is amenable to various transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding either aldehydes or carboxylic acids depending on the reagents and reaction conditions employed. libretexts.org For benzylic alcohols like (2,5-Dibromo-3-methoxyphenyl)methanol, this transformation is readily achieved.

Partial oxidation to the corresponding aldehyde, 2,5-dibromo-3-methoxybenzaldehyde (B6343198), requires careful selection of the oxidizing agent to prevent overoxidation to the carboxylic acid. chemguide.co.uk Mild, selective oxidizing agents are typically used. A common method involves the use of pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) (DCM). khanacademy.org Another effective system is the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in combination with a stoichiometric oxidant such as sodium hypochlorite (B82951) (NaOCl) or trichloroisocyanuric acid. organic-chemistry.org These methods are highly chemoselective for the oxidation of primary alcohols to aldehydes. organic-chemistry.org

Complete oxidation to the corresponding carboxylic acid, 2,5-dibromo-3-methoxybenzoic acid, is achieved using stronger oxidizing agents and more vigorous conditions. chemguide.co.uk Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in the presence of sulfuric acid (the Jones reagent). khanacademy.org The reaction is often performed by heating the alcohol under reflux with an excess of the oxidizing agent to ensure the reaction proceeds to completion. chemguide.co.uk The mechanism involves the initial formation of the aldehyde, which is then further oxidized to the carboxylic acid. libretexts.orgkhanacademy.org Manganese-based catalysts in the presence of hydrogen peroxide have also been shown to effectively oxidize benzyl (B1604629) alcohols to their corresponding carboxylic acids. rug.nl

Table 1: Oxidation Reactions of Primary Benzylic Alcohols

Product Reagent(s) Conditions Reference(s)
Aldehyde Pyridinium chlorochromate (PCC) Anhydrous DCM khanacademy.org
Aldehyde TEMPO, Trichloroisocyanuric acid DCM, Room Temperature organic-chemistry.org
Carboxylic Acid Potassium permanganate (KMnO₄) Heat, Reflux chemguide.co.uk
Carboxylic Acid Chromium trioxide (CrO₃), H₂SO₄ Acetone khanacademy.org
Carboxylic Acid Mn-tmtacn catalyst, H₂O₂ - rug.nl

The hydroxyl group of this compound can be readily converted into esters and ethers.

Esterification is the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. Direct esterification with a carboxylic acid is typically catalyzed by a strong acid (Fischer esterification), but this method is reversible. More commonly, for higher yields, the carboxylic acid is first activated, for instance, by converting it to an acyl chloride or anhydride, which then reacts with the alcohol in the presence of a base like pyridine. Another efficient one-pot method involves treating the carboxylic acid and the alcohol with triphenylphosphine (B44618) dibromide and a base. nih.gov Enzymatic esterification, using lipases, offers a mild and selective alternative for synthesizing esters. medcraveonline.com

Etherification , the formation of an ether, can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the ether. For benzylic alcohols, methods have been developed for their chemoselective conversion into methyl or ethyl ethers using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol (B145695). organic-chemistry.org

Table 2: Esterification and Etherification of Alcohols

Reaction Reagent(s) Product Type Reference(s)
Esterification Carboxylic acid, Acid catalyst Ester medcraveonline.com
Esterification Acyl chloride, Pyridine Ester nih.gov
Esterification Triphenylphosphine dibromide, Base Ester nih.gov
Etherification 1. NaH; 2. Alkyl halide Ether organic-chemistry.org
Etherification TCT, DMSO, Methanol/Ethanol Methyl/Ethyl Ether organic-chemistry.org

The hydroxyl group of a benzylic alcohol is a poor leaving group and must be converted into a better one to facilitate nucleophilic substitution. This can be achieved by protonation with a strong acid or by conversion to a tosylate or a halide. The resulting benzylic position is particularly reactive due to the ability of the benzene (B151609) ring to stabilize the resulting carbocation intermediate through resonance, making Sₙ1 reactions favorable. khanacademy.org

A common transformation is the conversion of the alcohol to a benzylic halide. This can be accomplished using reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) to produce the corresponding benzyl bromide or chloride. Another method for benzylic bromination involves using N-Bromosuccinimide (NBS). masterorganicchemistry.com Once the benzylic halide is formed, a wide range of nucleophiles can be introduced at this position. For example, etherification can be performed by reacting a benzylic halide with an alkoxide in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). jocpr.com These substitution reactions proceed readily due to the enhanced reactivity of the benzylic carbon. khanacademy.orgmasterorganicchemistry.com

Transformations Involving Aryl Halides

The presence of two bromine atoms on the aromatic ring allows for the formation of new carbon-carbon and carbon-heteroatom bonds via various palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. rsc.orgwildlife-biodiversity.com For a substrate like this compound, these reactions can be performed at one or both of the C-Br bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. nih.gov It is highly valued for its tolerance of a wide range of functional groups and its use of generally non-toxic reagents. nih.gov For di-halogenated substrates, selective mono- or di-coupling can often be achieved by controlling the stoichiometry of the boronic acid and the reaction conditions. The reaction of this compound with an arylboronic acid would yield a biaryl product.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. rsc.org This reaction is a key method for forming carbon-carbon bonds at vinylic positions.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by both palladium and copper(I) salts in the presence of a base. wikipedia.orglibretexts.org It is a reliable method for the synthesis of arylalkynes. libretexts.org Copper-free Sonogashira variants have also been developed. wikipedia.org For dibromo compounds, double coupling can be achieved to synthesize diarylacetylene derivatives. libretexts.org The difference in reactivity between different aryl halides (I > Br > Cl) can be exploited for selective couplings. wikipedia.org

Table 3: Overview of Key Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Key Bond Formed Reference(s)
Suzuki-Miyaura Organoboronic acid/ester Pd catalyst, Base Aryl-Aryl nih.gov
Heck Alkene Pd catalyst, Base Aryl-Vinyl rsc.org
Sonogashira Terminal Alkyne Pd catalyst, Cu(I) cocatalyst, Base Aryl-Alkynyl wikipedia.orglibretexts.org

The mechanisms of palladium-catalyzed cross-coupling reactions have been studied extensively to optimize reaction conditions and expand their scope. wildlife-biodiversity.com The catalytic cycles for these reactions generally involve three fundamental steps:

Transmetalation / Migratory Insertion:

In the Suzuki reaction , the next step is transmetalation, where the organic group from the organoboron compound is transferred to the palladium center, displacing the halide and forming an Ar-Pd(II)-Ar' complex. wildlife-biodiversity.comcolab.ws

In the Sonogashira reaction , the mechanism involves a copper acetylide intermediate. Transmetalation occurs from the copper acetylide to the Pd(II) complex. youtube.com In copper-free variants, the alkyne coordinates directly to the palladium center. youtube.com

In the Heck reaction , this step involves the coordination of the alkene to the Pd(II) complex, followed by migratory insertion of the alkene into the Aryl-Pd bond.

Reductive Elimination: This is the final step, where the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product (Ar-Ar', Ar-alkyne, or Ar-alkene) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wildlife-biodiversity.comyoutube.com

Mechanistic studies, often supported by DFT calculations and in-situ spectroscopy, have explored the influence of ligands, bases, and additives on the efficiency of each step. wildlife-biodiversity.comruhr-uni-bochum.de For instance, the choice of ligand on the palladium catalyst is crucial, affecting both the rate of oxidative addition and reductive elimination. ruhr-uni-bochum.de In some cases, alternative mechanistic pathways, such as those involving anionic palladium species, have been proposed and investigated. ruhr-uni-bochum.de Studies on dihalogenated substrates have also focused on understanding and controlling the regioselectivity of the coupling reactions. libretexts.orgresearchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Ligand and Catalyst Optimization for Selective Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds, and the efficacy of this reaction heavily relies on the choice of catalyst and ligand. For substrates like this compound, where multiple reactive sites exist, optimizing these components is crucial for achieving high selectivity and yield.

Research into the Suzuki coupling of aryl bromides has demonstrated that palladium-based catalysts are highly effective. A system comprising Pd(OAc)2 and a phosphine (B1218219) ligand such as tris(2-methoxyphenyl)phosphine (B1216234) has been shown to be highly active for the coupling of various aryl bromides with arylboronic acids. researchgate.net This catalyst system is particularly effective for the synthesis of sterically hindered biaryls, which is relevant to the substituted nature of this compound. researchgate.net The electron-rich and sterically demanding nature of ligands like benzoferrocenyl dicyclohexyl phosphine has also been found to be highly effective in the palladium-catalyzed coupling of aryl chlorides, suggesting similar principles would apply to aryl bromides. researchgate.net

The optimization of such a system for this compound would involve screening various phosphine ligands and palladium sources to favor coupling at one of the C-Br bonds, likely the more sterically accessible C5-Br bond, while leaving the hydroxymethyl and methoxy (B1213986) groups intact.

Table 1: Catalyst Systems for Suzuki Coupling of Aryl Halides This table is interactive. You can sort and filter the data.

Catalyst/Ligand System Substrate Type Key Features
Pd(OAc)2 / (o-MeOPh)3P Aryl bromides Broad substrate scope, effective for sterically hindered biaryls. researchgate.net
Pd2(dba)3·CHCl3 / (2-MeO-Ph)3P or IMes·HCl 1,6-naphthyridone dichloride High conversion and regioselectivity. researchgate.net
Pd / Benzoferrocenyl dicyclohexyl phosphine Aryl chlorides Effective for both electron-rich and electron-poor aryl chlorides. researchgate.net

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental transformation in organometallic chemistry, enabling the conversion of an organic halide into a more reactive organometallic species. wikipedia.org This reaction is particularly useful for aryl bromides like this compound, typically employing organolithium reagents such as n-butyllithium or t-butyllithium at low temperatures. tcnj.edu

The reaction proceeds by replacing a bromine atom with a metal, most commonly lithium. This process is kinetically controlled, and the exchange rate follows the trend I > Br > Cl. wikipedia.org For polyhalogenated systems, selective exchange is possible. The presence of a directing group, such as the methoxy group in this compound, can influence the regioselectivity of the exchange. However, the primary factor is often the steric environment of the halogen atoms. In this case, the bromine at the C5 position is less sterically hindered than the bromine at the C2 position, which is flanked by the methoxy and hydroxymethyl groups. Consequently, halogen-metal exchange is expected to occur preferentially at the C5 position.

These reactions are typically conducted at very low temperatures (e.g., -100 °C) to prevent side reactions, such as the reaction of the organolithium reagent with the electrophilic hydroxymethyl group. tcnj.edu The resulting aryllithium species is a potent nucleophile that can be trapped with various electrophiles to introduce new functional groups. tcnj.edu

Regioselective Functionalization of Polyhalogenated Aryl Systems

The presence of two bromine atoms on the aromatic ring of this compound allows for stepwise or regioselective functionalization. The differential reactivity of the two bromine atoms, primarily due to steric hindrance, can be exploited to achieve selective reactions.

As mentioned, halogen-metal exchange is a key strategy for regioselective functionalization. The less sterically hindered bromine at the C5 position is more susceptible to exchange with organolithium reagents. Subsequent reaction with an electrophile allows for the introduction of a new substituent at this position.

Another approach involves the use of transition metal-catalyzed cross-coupling reactions. The conditions for these reactions, including the choice of catalyst, ligand, and base, can be fine-tuned to favor reaction at one of the bromine atoms over the other. For instance, in Suzuki or Stille couplings, the steric environment around the C-Br bonds can influence the rate of oxidative addition to the metal center, potentially allowing for selective coupling at the C5 position.

A more advanced strategy for achieving high regioselectivity involves a tandem halogen-metal exchange followed by transmetalation. For example, a mixture of regioisomeric aryllithiums, generated from a dibromoarene, can be treated with a substoichiometric amount of a zirconium reagent like dichlorozirconocene (Cp2ZrCl2). researchgate.net This can lead to the selective transmetalation of the least sterically hindered aryllithium species to form an arylzirconium compound, which can then be selectively functionalized. researchgate.net

Reactions Involving the Methoxy Group (e.g., Demethylation, Cleavage)

The methoxy group in this compound can be cleaved to unveil a phenolic hydroxyl group, a common transformation in the synthesis of natural products and pharmaceuticals. This demethylation can be achieved under various conditions, often requiring harsh reagents due to the stability of the methyl ether. chem-station.com

Common reagents for ether cleavage include strong Lewis acids like boron tribromide (BBr3) and aluminum chloride (AlCl3), or strong Brønsted acids such as 47% hydrobromic acid (HBr). chem-station.com

Boron tribromide (BBr3) is a highly effective but aggressive reagent. chem-station.com It coordinates to the ether oxygen, and the resulting complex is attacked by a bromide ion at the methyl group. chem-station.com The reaction is typically performed at low temperatures to control its reactivity. chem-station.com

Aluminum chloride (AlCl3) is a less reactive Lewis acid than BBr3 but can also effect demethylation, often requiring heat. chem-station.comnih.gov In some cases, this can be accompanied by other transformations, such as acylation, if an acyl chloride is present. nih.gov

Hydrobromic acid (HBr) at high temperatures is a classic method for cleaving aryl methyl ethers. chem-station.com The reaction proceeds via protonation of the ether oxygen followed by SN2 attack of the bromide ion on the methyl group. chem-station.com

The choice of reagent depends on the other functional groups present in the molecule. For this compound, the hydroxymethyl group may be sensitive to some of these acidic conditions, potentially requiring protection prior to demethylation.

Table 2: Common Reagents for O-Demethylation This table is interactive. You can sort and filter the data.

Reagent Type Typical Conditions Notes
Boron Tribromide (BBr3) Lewis Acid Low temperature (-78 °C to 0 °C) in CH2Cl2. chem-station.com Highly reactive, sensitive to moisture. chem-station.com
Aluminum Chloride (AlCl3) Lewis Acid Heating in a solvent like dichloromethane or acetonitrile (B52724). chem-station.com Less reactive than BBr3. chem-station.com
Hydrobromic Acid (HBr) Brønsted Acid Heating at ~130 °C, sometimes with acetic acid as a co-solvent. chem-station.com A classic, strong acid method. chem-station.com

Multi-Component Reactions Incorporating the Compound as a Synthon

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org The diverse functionality of this compound makes it an attractive building block, or synthon, for use in MCRs.

For example, the hydroxymethyl group can be oxidized to an aldehyde. This aldehyde can then participate in a variety of classic MCRs, such as the Biginelli, Hantzsch, or Ugi reactions. By first functionalizing the aryl ring through its bromo substituents and then unmasking the aldehyde, highly complex and diverse molecular scaffolds can be constructed.

Alternatively, the aryllithium species generated from halogen-metal exchange could potentially be used as a nucleophilic component in an MCR. The challenge would be to find MCR conditions that are compatible with the highly reactive organometallic intermediate. The development of novel MCRs that can incorporate such synthons is an active area of research. rug.nl

Chemoselectivity, Regioselectivity, and Stereoselectivity in Transformations

The successful use of this compound in complex syntheses hinges on controlling the selectivity of its transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a Suzuki coupling, the catalyst should selectively activate a C-Br bond without affecting the methoxy or hydroxymethyl groups. researchgate.net Similarly, during halogen-metal exchange, the organolithium reagent should react with a bromine atom rather than the acidic proton of the hydroxyl group or the electrophilic carbon of the hydroxymethyl group. tcnj.edu This is typically achieved through low-temperature conditions. tcnj.edu

Regioselectivity is crucial when differentiating between the two bromine atoms. As discussed, the C5-Br is less sterically hindered and more electronically susceptible to certain reactions than the C2-Br, which is ortho to both the methoxy and hydroxymethyl groups. This inherent difference can be exploited to achieve selective functionalization at the C5 position through either halogen-metal exchange or optimized cross-coupling reactions. researchgate.net

Stereoselectivity would become a factor if a chiral center is introduced into the molecule. For instance, if the hydroxymethyl group is oxidized to an aldehyde and then subjected to a nucleophilic addition with a prochiral nucleophile, a new stereocenter would be formed. The stereochemical outcome of such a reaction could be controlled by using chiral reagents or catalysts. While the parent molecule is achiral, its derivatives can possess stereogenic centers, making stereoselective transformations an important consideration in their synthesis.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Construction of Complex Organic Molecules

The strategic placement of functional groups on the (2,5-Dibromo-3-methoxyphenyl)methanol scaffold suggests its potential as a precursor for more complex molecules. The dibromo substitution allows for selective or double functionalization, leading to intricate molecular designs.

Synthetic Strategies for Natural Product Fragments

Extensive searches of scientific literature did not yield specific examples of this compound being used as a direct precursor in the total synthesis or the construction of fragments of known natural products. The synthesis of complex natural products often involves highly specific and sometimes proprietary building blocks, and it is possible that this compound has been utilized in unpublished industrial routes.

Building Block for Novel Scaffolds in Material Science

The development of new materials with tailored electronic and photophysical properties is a burgeoning area of research. Aryl-containing scaffolds are fundamental to many organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dibromo functionality of this compound makes it a candidate for polymerization or for incorporation into larger conjugated systems through reactions like Suzuki or Stille coupling. However, at present, there are no specific studies in the accessible scientific literature that detail its use in the synthesis of novel scaffolds for material science.

Intermediates for Agrochemical Development

The discovery of new agrochemicals is crucial for global food security. The synthesis of novel pesticides and herbicides often involves the exploration of new chemical scaffolds. Halogenated and methoxy-substituted phenyl derivatives are common motifs in agrochemical compounds. While the structure of this compound fits the general profile of a potential agrochemical intermediate, there is no publicly available research that demonstrates its specific application in the development of new agrochemicals.

Application in Polymer Chemistry (e.g., as a monomer for specialized polymers)

Dibrominated aromatic compounds can serve as monomers in polycondensation reactions to form specialized polymers. For instance, polymerization via cross-coupling reactions can lead to conjugated polymers with interesting optical and electronic properties. The presence of the hydroxymethyl and methoxy (B1213986) groups could further be used to tune the properties of the resulting polymer, such as solubility and processability. Despite this potential, there is a lack of published research demonstrating the use of this compound as a monomer in polymer chemistry.

Contribution to Methodology Development in Organic Synthesis

New synthetic intermediates can drive the development of novel chemical reactions and methodologies. The unique substitution pattern of this compound could make it a useful substrate for testing new catalytic systems or for exploring regioselective reactions. However, a review of the current literature does not indicate that this specific compound has been used as a benchmark or substrate in the development of new synthetic methodologies.

Advanced Analytical Methodologies for Characterization and Process Monitoring in Research

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC-MS)

Chromatographic methods are indispensable for the separation and purity assessment of (2,5-Dibromo-3-methoxyphenyl)methanol and its derivatives from reaction mixtures and starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized techniques in this context.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally sensitive compounds like this compound. The separation is typically achieved on a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol (B129727) or acetonitrile (B52724) and water. nih.gov The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of the target compound from any impurities. nih.gov Detection is commonly performed using a UV-Vis diode array detector (DAD), which can monitor the absorbance at multiple wavelengths simultaneously, providing additional information for peak identification. nih.govnih.gov The retention time of the compound is a key parameter for its identification under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization to a more volatile species, for instance, by silylation of the hydroxyl group, may be necessary to facilitate analysis. nih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the capillary column. asianpubs.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification of the compound. asianpubs.orgresearchgate.net

Table 1: Illustrative Chromatographic Data for Analysis of a Halogenated Aromatic Compound

ParameterHPLCGC-MS
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Mobile/Carrier Gas Acetonitrile/Water gradientHelium
Detector Diode Array Detector (DAD)Mass Spectrometer (MS)
Retention Time Dependent on specific gradient conditionsDependent on temperature program
Purity Determination Peak area percentage at a specific wavelengthTotal ion chromatogram (TIC) peak area percentage

High-Resolution Spectroscopic Techniques for Structural Elucidation of Derivatives (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are paramount for the unambiguous structural elucidation of this compound and its newly synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely employed. In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methylene (B1212753) protons of the benzyl (B1604629) group, and the hydroxyl proton. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide detailed information about the electronic environment and connectivity of the protons. Similarly, the ¹³C NMR spectrum would show characteristic signals for each unique carbon atom in the molecule. Combining NMR with mass spectrometry can significantly improve the accuracy of metabolite and derivative identification. nih.govnih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. For instance, a broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. Sharp peaks around 2850-3000 cm⁻¹ would correspond to C-H stretching of the aromatic ring and the methoxy and methylene groups. The C-O stretching of the alcohol and the ether would also be visible, typically in the 1000-1300 cm⁻¹ region. The presence of the bromine atoms influences the fingerprint region of the spectrum.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption maxima in the UV region. The position and intensity of these absorptions can be influenced by the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry (MS) , as mentioned in the context of GC-MS, is crucial for determining the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in a characteristic M, M+2, and M+4 pattern for a dibrominated compound in the mass spectrum, which is a clear indicator of the presence of two bromine atoms.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals for aromatic, methoxy, methylene, and hydroxyl protons with characteristic chemical shifts and coupling patterns.
¹³C NMR Distinct signals for all unique carbon atoms, including the two aromatic carbons bonded to bromine, the carbon bearing the methoxy group, the carbon with the methanol substituent, and the remaining aromatic carbons.
IR (cm⁻¹) ~3200-3600 (O-H stretch, broad), ~2850-3000 (C-H stretch), ~1000-1300 (C-O stretch).
Mass Spec (MS) Molecular ion peak exhibiting a characteristic isotopic pattern for a dibrominated compound.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, oxygen, and bromine) in a sample of this compound. researchgate.net The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula (C₈H₈Br₂O₂). A close agreement between the experimental and theoretical values provides strong evidence for the empirical formula of the compound and is a crucial measure of its purity. proquest.com The determination of bromine content can be achieved through various methods, including combustion analysis followed by titration or ion chromatography. britannica.com

Table 3: Theoretical Elemental Composition of this compound (C₈H₈Br₂O₂)

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.01896.0832.38%
Hydrogen (H)1.0188.082.72%
Bromine (Br)79.902159.8053.82%
Oxygen (O)16.00232.0010.78%
Total 295.96 100.00%

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes for the Compound and its Derivatives

The chemical industry's increasing focus on environmental responsibility is driving the development of sustainable and green synthetic methodologies. For (2,5-Dibromo-3-methoxyphenyl)methanol, future research will likely prioritize the replacement of traditional brominating agents like molecular bromine, which pose handling and selectivity challenges, with more eco-friendly alternatives. nih.govbeilstein-journals.org

Key areas of development are expected to include:

Aerobic Bromination: The use of systems like O₂/[C₄Py]NO₃/HBr presents a metal-free, chemoselective method for aromatic bromination. nih.gov This approach allows for controllable mono- or di-bromination by adjusting reaction conditions and can utilize hydrobromic acid or sodium bromide with acetic acid as the bromine source. nih.gov

Peroxide-Based Methods: The combination of aqueous hydrogen peroxide and hydrobromic acid in ethanol (B145695) offers a rapid and green protocol for the ipso-hydroxylation of arylboronic acids to produce substituted phenols. nih.gov This could be adapted for the synthesis of hydroxylated derivatives of the target compound. One-pot sequences combining such methods with bromination and palladium-catalyzed cross-coupling could generate highly substituted and diverse phenols. nih.gov

Mechanochemistry: Solvent-free or low-solvent methods, such as manual grinding or vortex mixing, are gaining traction for their efficiency and reduced environmental impact. researchgate.net Applying mechanochemical techniques to the synthesis of the target compound and its precursors could significantly improve the green credentials of the process. researchgate.net

Catalytic Promoters: The use of catalytic promoters like iodine or FeBr₃ in the absence of light can direct the bromination of aromatic rings. beilstein-journals.org Research into more efficient and recyclable catalysts for the selective bromination of anisole (B1667542) derivatives will be crucial.

These green chemistry approaches aim to improve atom economy, reduce hazardous waste, and utilize safer reagents and solvents, making the synthesis of this compound and its derivatives more sustainable and scalable. nih.govnih.govresearchgate.net

Exploration of Novel Reactivities and Catalytic Systems

The two bromine atoms and the methoxy (B1213986) and methanol (B129727) groups on the phenyl ring of this compound offer multiple sites for further functionalization. Future research will likely focus on leveraging these sites through novel catalytic systems to create a wide array of derivatives.

Emerging areas of exploration include:

Cross-Coupling Reactions: The bromine atoms are ideal handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Stille, and Sonogashira reactions. sigmaaldrich.comyoutube.comuwindsor.cayoutube.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse aryl, alkyl, and alkynyl groups. sigmaaldrich.comyoutube.comuwindsor.ca The development of highly active and selective catalyst systems, potentially utilizing biarylmonophosphine ligands like BrettPhos, will be a key focus to enable efficient coupling even with challenging substrates. nih.gov

C-N Coupling Reactions: The synthesis of novel polyamides and other nitrogen-containing derivatives can be achieved through C-N coupling reactions. acs.org Research into copper-catalyzed or other transition-metal-catalyzed amination reactions will be instrumental in creating new families of compounds with potential applications in materials science and medicinal chemistry.

Catalytic Functionalization of the Benzyl (B1604629) Alcohol: The secondary benzyl alcohol moiety can be a target for various transformations. nih.gov For instance, dehydration reactions in solvents like hexafluoroisopropanol (HFIP) can lead to the formation of thioethers and other trisubstituted methanes. nih.gov Additionally, oxidation of the benzyl alcohol to the corresponding aldehyde using heterogeneous catalysts like pyrazinium chlorochromate (PCC) on carbonitride nanosheets can provide a precursor for in-situ synthesis of heterocyclic derivatives. d-nb.info

Isomerization and Rearrangement Reactions: The development of novel catalysts, such as dinuclear palladium(I) species, could enable the isomerization of functional groups introduced onto the molecule. nih.gov

The table below summarizes potential catalytic transformations for this compound based on analogous reactions.

Reaction Type Catalyst/Reagent Example Potential Product Type Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄Aryl-substituted derivatives researchgate.net
Heck ReactionPalladium catalystAlkenyl-substituted derivatives youtube.com
Sonogashira ReactionPalladium and Copper catalystsAlkynyl-substituted derivatives youtube.com
C-N CouplingCopper catalystAmine and amide derivatives acs.org
Oxidation of AlcoholPyrazinium chlorochromate (PCC)Aldehyde derivatives d-nb.info
Dehydrative Nucleophilic SubstitutionHexafluoroisopropanol (HFIP)Thioether derivatives nih.gov

This table is interactive. Click on the headers to sort.

Integration into Advanced Functional Materials and Technologies

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of advanced functional materials. The ability to polymerize or graft this molecule onto other platforms opens up possibilities for creating materials with tailored properties.

Future research in this area may focus on:

Electrochromic Polymers: The incorporation of triphenylamine-like structures, which can be synthesized from derivatives of the target compound, into polyamides has been shown to yield materials with excellent electrochromic performance. acs.org These polymers exhibit multiple color changes and strong absorption in the near-infrared (NIR) region, making them suitable for applications in smart windows and EC displays. acs.org The methoxy group on the this compound scaffold could play a crucial role in tuning the electronic and, consequently, the electrochromic properties of the resulting polymers. acs.org

Functionalized Polymers for Biomedical Applications: Polymers can be functionalized to impart specific biological activities. mdpi.com For example, derivatives of the target compound could be incorporated into polymers to create antimicrobial surfaces or drug delivery vehicles. mdpi.comnih.gov The functional groups on the monomer can be used to attach bioactive molecules or to control the physicochemical properties of the polymer, such as its biocompatibility and biodegradability. mdpi.comnih.gov

Phenylboronate (B1261982) Polymers for Molecular Recognition: The synthesis of phenylboronate polymers from derivatives of the title compound could lead to materials capable of selectively binding and recovering diols, sugar alcohols, and saccharides from aqueous solutions. nih.gov This has potential applications in biorefining and sensing. The complexation of boronic acid moieties with diols can induce swelling of the polymer, a property that can be harnessed for controlled release or separation processes. nih.gov

Room Temperature Phosphorescence (RTP) Materials: By designing molecules that form specific types of aggregates (e.g., X-aggregation), it is possible to achieve efficient RTP. acs.org The substitution pattern on the aromatic ring of this compound could be modified through cross-coupling reactions to create terphenylamine or other structures that promote the desired intermolecular interactions for enhanced phosphorescence. acs.org

High-Throughput Methodologies for Derivatization and Library Synthesis

To accelerate the discovery of new applications for this compound, high-throughput synthesis and screening methods will be indispensable. These approaches allow for the rapid generation of large and diverse libraries of related compounds.

Key strategies for the future include:

Combinatorial Chemistry: The principles of combinatorial chemistry, including split-and-pool synthesis on solid-phase supports, can be applied to rapidly create extensive libraries of derivatives. acs.orgwikipedia.orgnih.gov By using the core structure of this compound and introducing diversity at its various functionalization points, a multitude of unique compounds can be synthesized. wikipedia.orgnih.gov

Solid-Phase Synthesis: Anchoring the starting material to a solid support simplifies the purification process and allows for the use of excess reagents to drive reactions to completion. acs.org This is particularly advantageous for the multi-step synthesis of complex molecules. Novel resins and linkers can be developed to be compatible with the specific reactivity of the target compound and its derivatives. acs.org

Library Synthesis Based on Privileged Scaffolds: The benzopyran motif, which can be accessed from phenolic precursors, is considered a "privileged structure" in drug discovery. acs.org By derivatizing this compound into a phenolic precursor, it could serve as a starting point for the combinatorial synthesis of benzopyran-based libraries. acs.org

Diversity-Oriented Synthesis: This approach aims to create libraries of structurally diverse and complex molecules, often inspired by natural products. nih.gov Starting with this compound, a series of reactions that introduce different stereochemical and functional group diversity can be employed to populate a wide area of chemical space.

Q & A

Q. What are the common synthetic routes for (2,5-Dibromo-3-methoxyphenyl)methanol, and how do reaction conditions influence yield?

The compound is typically synthesized via reduction of a brominated benzaldehyde precursor. For example, sodium borohydride (NaBH₄) in methanol/ethanol selectively reduces the aldehyde group to a hydroxymethyl group under controlled temperatures (0–25°C) . Alternative routes involve bromination of pre-methoxylated phenylmethanol derivatives using reagents like N-bromosuccinimide (NBS) in dichloromethane, with reaction yields dependent on stoichiometry and temperature .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) resolve substituent effects, with bromine causing distinct deshielding patterns .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. For example, bond angles and torsional strain in the methoxy group can be analyzed using crystallographic data .
  • HPLC : Retention behavior under varying methanol content and pH (e.g., 20–80% methanol gradients) helps assess purity .

Q. How do the bromine and methoxy substituents influence its reactivity in nucleophilic substitution reactions?

Bromine at the 2- and 5-positions activates the ring toward electrophilic substitution, while the methoxy group at the 3-position directs incoming nucleophiles to specific positions (e.g., para to methoxy). Reactivity trends can be predicted using Hammett constants, with σₘ values for Br (~0.39) and OMe (~-0.27) guiding experimental design .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during large-scale synthesis?

Automated reactors with precise temperature control (e.g., ±0.5°C) and in-line monitoring (e.g., FTIR) reduce side reactions. For purification, recrystallization from ethanol/water mixtures (3:1 v/v) or column chromatography (silica gel, hexane/ethyl acetate eluent) improves yield and purity .

Q. How should contradictory data on substituent effects in analogous compounds be reconciled?

For example, if studies report conflicting regioselectivity in brominated methoxyphenyl derivatives, systematic comparison of reaction conditions (e.g., solvent polarity, catalyst) is critical. Density Functional Theory (DFT) calculations can model transition states to explain discrepancies .

Q. What experimental strategies are recommended for studying its interactions with biological targets (e.g., enzymes)?

  • Binding assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure affinity. Methoxy and bromine groups may enhance binding to hydrophobic enzyme pockets .
  • Metabolic studies : Radiolabel the compound (e.g., ¹⁴C-methanol group) to track metabolic pathways in cell cultures .

Q. How can computational modeling predict its behavior in novel reaction systems?

Molecular dynamics simulations (e.g., using Gaussian or ORCA) model solvation effects and transition states. For crystallographic data, SHELXPRO interfaces with quantum mechanics/molecular mechanics (QM/MM) tools to refine electron density maps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.